molecular formula C13H12N2O B14670878 (3,5-Diaminophenyl)(phenyl)methanone CAS No. 51441-03-3

(3,5-Diaminophenyl)(phenyl)methanone

Cat. No.: B14670878
CAS No.: 51441-03-3
M. Wt: 212.25 g/mol
InChI Key: HUCYRCXEUARBKY-UHFFFAOYSA-N
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Description

(3,5-Diaminophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two amino groups at the 3 and 5 positions on the phenyl ring and a phenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diaminophenyl)(phenyl)methanone typically involves the cyclization of (3,4-diaminophenyl)(phenyl)methanone with cinnamic acid using glycerol as a solvent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (3,5-Diaminophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (3,5-dinitrophenyl)(phenyl)methanone.

    Reduction: Formation of (3,5-diaminophenyl)(phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3,5-Diaminophenyl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Diaminophenyl)(phenyl)methanone involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the synthesis of cell wall proteins in Mycobacterium tuberculosis by binding to the active site of the enzyme pantothenate synthetase . This binding disrupts the normal function of the enzyme, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

  • (3,4-Diaminophenyl)(phenyl)methanone
  • (3-Aminophenyl)(phenyl)methanone
  • (3,5-Dinitrophenyl)(phenyl)methanone

Comparison: (3,5-Diaminophenyl)(phenyl)methanone is unique due to the presence of two amino groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. Compared to (3,4-Diaminophenyl)(phenyl)methanone, the 3,5-isomer may exhibit different steric and electronic properties, leading to variations in its reactivity and interactions with biological targets. The presence of amino groups also distinguishes it from (3,5-Dinitrophenyl)(phenyl)methanone, which contains nitro groups instead.

Properties

CAS No.

51441-03-3

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

(3,5-diaminophenyl)-phenylmethanone

InChI

InChI=1S/C13H12N2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2

InChI Key

HUCYRCXEUARBKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)N)N

Origin of Product

United States

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